molecular formula C18H17N3O2 B11315659 N-(1-benzyl-1H-pyrazol-5-yl)-4-methoxybenzamide

N-(1-benzyl-1H-pyrazol-5-yl)-4-methoxybenzamide

Cat. No.: B11315659
M. Wt: 307.3 g/mol
InChI Key: FWUDXTFUCIFLNX-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the reaction of the benzylated pyrazole with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C18H17N3O2/c1-23-16-9-7-15(8-10-16)18(22)20-17-11-12-19-21(17)13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,22)

InChI Key

FWUDXTFUCIFLNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

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